molecular formula C19H16ClF3N2O3 B3969076 5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B3969076
M. Wt: 412.8 g/mol
InChI Key: ZYSNZAHLHRYOLQ-UHFFFAOYSA-N
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Description

The compound 5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a diazinan-2-one derivative featuring a 1,3-diazinan-2-one core substituted with a 4-chlorobenzoyl group at position 5, a 4-methylphenyl group at position 6, a hydroxyl group at position 4, and a trifluoromethyl group also at position 2.

Properties

IUPAC Name

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O3/c1-10-2-4-11(5-3-10)15-14(16(26)12-6-8-13(20)9-7-12)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSNZAHLHRYOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core diazinanone structure, followed by the introduction of the chlorobenzoyl, hydroxy, methylphenyl, and trifluoromethyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorobenzoyl group can be reduced to form a benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of various functional groups on biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exerts its effects involves interactions with molecular targets and pathways. The chlorobenzoyl group may interact with specific enzymes or receptors, while the hydroxy and methylphenyl groups can influence the compound’s overall biological activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Diazinan-2-one Derivatives

Compound A : 5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
  • Molecular Formula : C₂₀H₁₈ClF₃N₂O₅
  • Molecular Weight : 458.82 g/mol
  • Key Differences: Position 6 substituent: 3-ethoxy-4-hydroxyphenyl instead of 4-methylphenyl. The ethoxy group introduces enhanced polarity and hydrogen-bonding capacity compared to the hydrophobic 4-methylphenyl group. Potential implications: Increased solubility in aqueous media but reduced membrane permeability .
Compound B : 6-[5-(4-Fluorophenyl)furan-2-yl]-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
  • Molecular Formula : C₂₃H₁₈F₄N₂O₄
  • Molecular Weight : 462.39 g/mol
  • Key Differences: Position 6 substituent: 5-(4-fluorophenyl)furan-2-yl instead of 4-methylphenyl.
Compound C : Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate
  • Molecular Formula : C₁₅H₁₄F₄N₂O₄
  • Molecular Weight : 378.28 g/mol
  • Key Differences :
    • Position 5 substituent: Ethyl carboxylate instead of 4-chlorobenzoyl.
    • The ester group increases susceptibility to hydrolysis but may improve bioavailability via prodrug mechanisms.
    • Reduced steric bulk compared to the aromatic benzoyl group .
Compound D : 5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
  • Molecular Formula : C₁₈H₁₅F₃N₂O₄
  • Molecular Weight : 404.32 g/mol
  • Key Differences: Position 6 substituent: 4-hydroxyphenyl instead of 4-methylphenyl.

Structural and Functional Implications

Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Diazinan-2-one Diazinan-2-one Diazinan-2-one Diazinan-2-one Diazinan-2-one
Position 5 Substituent 4-Chlorobenzoyl 4-Chlorobenzoyl 4-Methylbenzoyl Ethyl carboxylate Benzoyl
Position 6 Substituent 4-Methylphenyl 3-Ethoxy-4-hydroxyphenyl 5-(4-Fluorophenyl)furan-2-yl 4-Fluorophenyl 4-Hydroxyphenyl
Molecular Weight (g/mol) 441.78* 458.82 462.39 378.28 404.32
Polar Groups Hydroxyl Hydroxyl, ethoxy Hydroxyl Hydroxyl Hydroxyl
Hydrophobic Groups 4-Methylphenyl, trifluoromethyl Trifluoromethyl Trifluoromethyl, methylbenzoyl Trifluoromethyl Benzoyl, trifluoromethyl

Comparison with Non-Diazinanone Analogs: Celecoxib Derivatives

Key differences include:

  • Core Structure: Celecoxib uses a pyrazole ring, whereas the target compound employs a diazinanone core.
  • Pharmacological Relevance: Pyrazole-based Celecoxib is a COX-2 inhibitor, while diazinanones may target different pathways due to altered hydrogen-bonding and steric profiles.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorobenzoyl group : Enhances lipophilicity and biological activity.
  • Trifluoromethyl group : Often associated with increased metabolic stability and potency.
  • Diazinanone core : A heterocyclic structure that contributes to its pharmacological properties.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of similar diazinanone derivatives. For instance, a related compound demonstrated significant inhibitory activity against key enzymes involved in glucose metabolism, such as:

  • α-Glucosidase
  • α-Amylase

In vitro assays showed that these compounds exhibited IC50 values comparable to standard antidiabetic drugs, indicating their potential as therapeutic agents against diabetes.

Antioxidant Activity

The antioxidant capacity of compounds similar to 5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one was assessed using the DPPH radical scavenging assay. The results indicated that these compounds can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain diazinanone derivatives possess selective cytotoxicity. For example, a related compound exhibited significant cytotoxic effects against tumorigenic cells while sparing normal cells, suggesting a favorable therapeutic index.

Study 1: Inhibition of α-Amylase and α-Glucosidase

In a comparative study involving multiple derivatives of diazinanone, the compound exhibited:

  • IC50 values :
    • α-Amylase: 4.58 µM
    • α-Glucosidase: 6.28 µM
      These values were notably lower than those of standard inhibitors like acarbose, suggesting enhanced efficacy.

Study 2: Antioxidant Activity Assessment

The antioxidant potential was evaluated using the DPPH assay:

  • IC50 value : 2.36 µM
    This indicates a strong ability to scavenge free radicals, comparable to ascorbic acid (IC50 = 0.85 µM).

Table 1: Biological Activity Comparison of Related Compounds

Compound Nameα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)DPPH IC50 (µM)
Compound A4.586.282.36
Acarbose1.582.00N/A
Ascorbic AcidN/AN/A0.85

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-720
Control (Doxorubicin)HeLa10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 2
5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

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